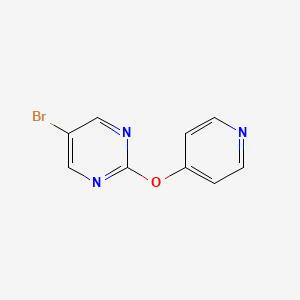
5-Bromo-2-(pyridin-4-yloxy)-pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(pyridin-4-yloxy)-pyrimidine” is not explicitly mentioned in the retrieved papers .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the retrieved papers .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the retrieved papers .Scientific Research Applications
Antiviral Activity
5-Bromo-2-(pyridin-4-yloxy)-pyrimidine derivatives have been explored for their antiviral properties. Notably, certain derivatives displayed marked inhibition of retrovirus replication in cell culture, showing potential as antiretroviral agents. The 5-halogen-substituted derivatives in particular demonstrated significant antiretroviral activity comparable to reference drugs, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Chemical Synthesis and Modification
The compound and its derivatives have been utilized in chemical synthesis. For instance, oxidative palladium-catalyzed cross-coupling with arylboronic acids has been employed for the preparation of heteroaryl ethers, demonstrating the versatility of this compound in synthetic chemistry (Bardhan et al., 2009).
Inhibitory Effects on Enzymes
Derivatives of this compound have been studied for their inhibitory effects on various enzymes. For example, they have shown inhibitory activity against dihydrouracil dehydrogenase and uridine phosphorylase, important enzymes in nucleotide metabolism (Goudgaon et al., 1993).
Molecular Structure Analysis
Studies involving this compound have also focused on understanding its molecular structure and properties. Spectroscopic and computational analyses, such as density functional theory studies, have been conducted to gain insights into the molecular characteristics and potential applications of the compound (Chandralekha et al., 2020).
Potential in DNA Synthesis Tracking
Additionally, derivatives of this compound have been explored for their potential in tracking DNA synthesis. For example, analogues like 5-bromo-2-deoxyuridine have been used as markers for DNA synthesis, aiding in the study of cellular mechanisms in various biomedical fields (Cavanagh et al., 2011).
Mechanism of Action
Mode of Action
It is known that the compound is involved in the catalytic protodeboronation of alkyl boronic esters . This process involves a radical approach and is paired with a Matteson–CH2– homologation .
Biochemical Pathways
The compound is known to be involved in the protodeboronation of alkyl boronic esters , which is a valuable transformation in organic synthesis
Result of Action
The compound is known to be involved in the protodeboronation of alkyl boronic esters
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-2-pyridin-4-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHULGZQGULVSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650606 | |
| Record name | 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-07-9 | |
| Record name | 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






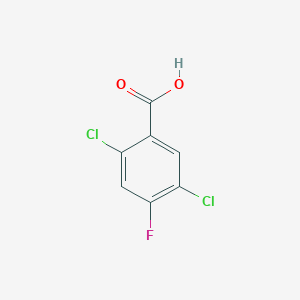
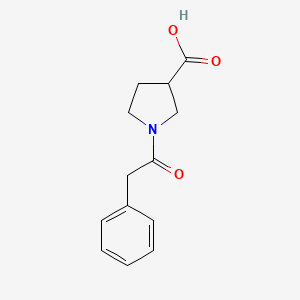
![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxylic acid](/img/structure/B1370898.png)
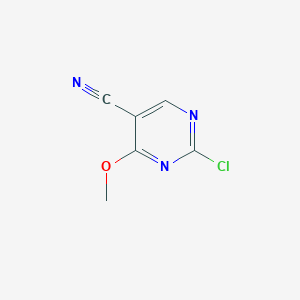
![5-propyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1370906.png)
![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)
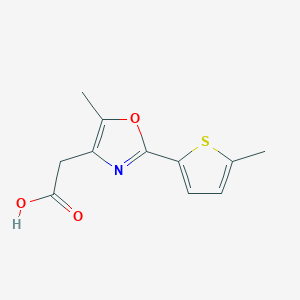
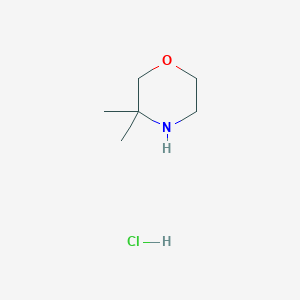
![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)
